molecular formula C12H9FN2O4 B1405764 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1638612-42-6

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1405764
M. Wt: 264.21 g/mol
InChI Key: CCXMXROKAZKXAP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a methoxy group, a carboxylic acid group, and a pyridazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials available and the specific requirements of the synthesis, such as the need to control stereochemistry.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methoxy groups could introduce interesting electronic effects, while the carboxylic acid group could participate in hydrogen bonding.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or with other carboxylic acids to form esters. The pyridazine ring could potentially participate in aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the fluorophenyl and methoxy groups could increase its lipophilicity.


Scientific Research Applications

Antibacterial Activities

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs have been studied for their antibacterial properties. For instance, Mu, Guo, and Zhang (1989) synthesized analogs of this compound and tested their antibacterial activities. They found that the electron densities on the oxygen atoms of the carboxyl and oxo groups significantly influenced antibacterial activity in vitro (Mu, Guo, & Zhang, 1989). Similarly, Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating strong antibacterial potency and in vivo efficacy (Chu et al., 1986).

Synthesis and Reactivity Studies

There have been several studies focusing on the synthesis and reactivity of compounds similar to 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. For example, Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting with a similar lead molecule (Patel & Patel, 2010). Ziegler et al. (1988) also synthesized several derivatives from a related compound and reported their in vitro biological activity (Ziegler, Kuck, Harris, & Lin, 1988).

Fluorophore Applications

Hirano et al. (2004) studied 6-methoxy-4-quinolone, a compound similar to 1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, for its potential as a novel fluorophore. They found that it has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).

Synthesis of Novel Derivatives

Research by Pimenova et al. (2003) focused on the synthesis of derivatives of a compound similar to the one , exploring reactions with various agents (Pimenova, Krasnych, Goun, & Miles, 2003). Also, Bortoluzzi et al. (2011) investigated the crystal structure of a closely related compound, which contributes to understanding its reactivity and potential applications (Bortoluzzi, Souza, Joussef, & Meyer, 2011).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.


Future Directions

The potential applications and future directions for research on the compound would depend on its properties and the results of initial studies. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis.


Please note that this is a general analysis and the actual properties and behaviors of the compound could vary. For accurate information, specific studies on the compound would need to be conducted.


properties

IUPAC Name

1-(3-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXMXROKAZKXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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